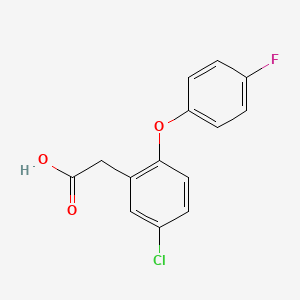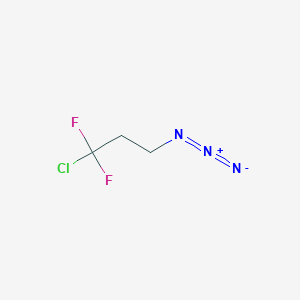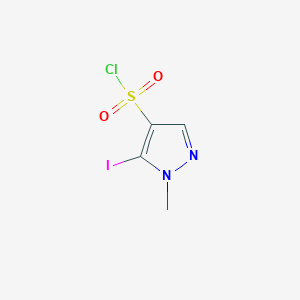
2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid” is a chemical compound with the molecular formula C8H7FO3 . It appears as a white to light yellow powder or crystal . It is used as an intermediate in the production of fluorinated anesthetics .
Synthesis Analysis
The compound can be synthesized by refluxing, using 4-chloroacetate as a solvent . The synthesis process involves the condensation of the corresponding hydrazide and aromatic aldehydes .Molecular Structure Analysis
The molecular weight of the compound is 170.14 . The compound has been characterized by proton nuclear magnetic resonance, which showed most of the protons as two separate peaks .Chemical Reactions Analysis
The compound undergoes a rapid cis/trans amide equilibrium with the cis conformer predominating . This indicates that the compound is involved in chemical reactions that lead to changes in its molecular structure.Physical And Chemical Properties Analysis
The compound is solid at 20 degrees Celsius . It has a melting point range of 103.0 to 107.0 °C . It is soluble in acetone and ethanol .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-chloro-2-(4-fluorophenoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-1-6-13(9(7-10)8-14(17)18)19-12-4-2-11(16)3-5-12/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVKMRDNRSRUHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)



![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)


![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)

![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)